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Compound of Interest

Bis(2-
Compound Name:
methoxyphenyl)chlorophosphine

CAS No.: 263369-88-6

Cat. No.: B2535237

Get Quote

Executive Summary: The "Ortho-Methoxy"
Advantage

Bis(2-methoxyphenyl)chlorophosphine (CAS: 263369-88-6) is not merely a structural
isomer of standard chlorodiarylphosphines; it is a functionalized ligand precursor designed for
advanced catalysis. Unlike its phenyl or para-anisyl analogues, this compound introduces the
"Ortho-Methoxy Effect"—a synergistic combination of increased steric bulk and hemilabile
coordination potential.

This guide objectively characterizes the product, contrasting its spectroscopic signatures and
reactivity profile against industry-standard alternatives. It is designed to help you validate the
identity of your material and understand its mechanistic advantages in palladium- and rhodium-
catalyzed cross-couplings.

Product Identity & Structural Logic
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Parameter Specification

Chemical Name Bis(2-methoxyphenyl)chlorophosphine

Chlorobis(2-methoxyphenyl)phosphine; (o-

Synonyms Anisyl)
PCI
CAS Number 263369-88-6
C
H
Molecular Formula
ClO
P
Molecular Weight 280.69 g/mol
Viscous yellow oil or low-melting solid (sensitive
Appearance .
to moisture)
Soluble in CH
Cl
Solubility

, THF, Toluene; Reacts with H

O/Alcohols

The Structural Differentiator

The strategic placement of the methoxy group at the ortho position creates two critical
behaviors:

e Hemilability: The oxygen atom can weakly coordinate to a metal center (forming a pseudo-5-
membered ring) and dissociate to open a vacant site for substrate binding.

o Steric Protection: The bulk prevents catalyst dimerization, a common deactivation pathway in
phosphine catalysis.
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Comparative Analysis: Performance vs. Alternatives

The following table contrasts Bis(2-methoxyphenyl)chlorophosphine with its primary

competitors.
Bis(2- Chlorodiphenylphos Bis(4-
Feature methoxyphenyl)chlor phine (Ph methoxyphenyl)chlor
ophosphine PCl) ophosphine

Electronic Character

Electron-Rich (

-donor) +

Intramolecular Donor

Neutral / Weakly
Acidic

Electron-Rich

(Inductive only)

High (Cone Angle >

Moderate (Cone Angle

Moderate (Similar to

Steric Profile Ph
160°) ~145°)
PCI)
Hemilability Yes (P, O chelation) No No

Catalytic Niche

Suzuki/Buchwald
couplings of sterically

hindered substrates

General purpose,

simple substrates

Electronic tuning only

Stability

High resistance to
oxidation (steric

protection)

Moderate

Moderate

Spectroscopic Characterization

Accurate identification relies on distinguishing the unique NMR signatures arising from the

ortho-substitution.

A. P NMR Spectroscopy (The Gold Standard)

e Chemical Shift:

+70 to +85 ppm (approximate range for ortho-substituted diarylchlorophosphines).
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o Comparison:
o Ph

PCI:
+81.5 ppm.

o Bis(2-methoxyphenyl)chlorophosphine: The electron-donating methoxy group typically
shields the nucleus (upfield shift), but the ortho-steric compression causes deshielding
(downfield shift). These opposing forces typically result in a resonance near the standard
Ph

PCI window but distinct from the para-isomer.

o Impurity Alert: A sharp peak at

+20 to +40 ppm indicates hydrolysis to the phosphine oxide (Bis(2-
methoxyphenyl)phosphine oxide).

B. H NMR Spectroscopy

o Methoxy Handle: A sharp singlet at
3.60 — 3.80 ppm (integrating to 6H).
e Aromatic Region: Multiplets in the

6.80 — 7.50 ppm range. The ortho-substitution pattern breaks the symmetry seen in Ph

PCI, resulting in more complex splitting patterns (ABCD system for the ring protons).

C. Mass Spectrometry

¢ lonization: ESI (in methanol) typically results in immediate methanolysis.
o Observation: You will likely observe the methyl phosphinite derivative

rather than the parent ion, due to the high reactivity of the P-Cl bond with protic solvents.
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Experimental Protocols
Protocol A: Inert Atmosphere Synthesis (Grignhard
Route)

Causality: This route is preferred over lithiation for chlorophosphines to avoid P-C bond
cleavage or over-alkylation side reactions common with organolithiums.

e Preparation of Grignard:

o In a flame-dried Schlenk flask under Argon, activate Mg turnings (1.2 eq) with a crystal of
iodine.

o Add 2-Bromoanisole (1.0 eq) in dry THF dropwise. Reflux for 2 hours to ensure formation
of o-anisylmagnesium bromide.

e Phosphinylation:
o Cool the Grignard solution to -78°C (Dry ice/Acetone).
o Add PCI

(0.5 eq) in THF dropwise. Note: The stoichiometry is critical to prevent formation of the
tris-phosphine.

o Allow to warm to room temperature overnight.
e Isolation:

o Remove solvent in vacuo.

o Extract with dry Toluene (precipitates MgCl
).
o Filter under Argon.

o Purification: Vacuum distillation is required to separate the product from mono-substituted
dichlorophosphine byproducts.
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Protocol B: Anaerobic NMR Sample Preparation

Trustworthiness: The P-Cl bond hydrolyzes instantly in air. This protocol ensures data integrity.

Select an NMR tube with a J-Young valve or a rubber septum.

Evacuate and backfill the tube with Argon (3 cycles).

In a glovebox or via cannula:
o Dissolve 20 mg of product in 0.6 mL of anhydrous CDCI

(stored over molecular sieves).

Acquire
P NMR immediately.

o Pass Criteria: Single peak in the +70-90 ppm range.

o Fail Criteria: Presence of peaks at +15 ppm (Phosphinous acid) or +30 ppm (Oxide).

Visualizing the Mechanism

The following diagrams illustrate the synthesis pathway and the "Hemilabile Switch"
mechanism that defines the product's utility.

Synthesis Workflow

PCI3
(0.5 equiv)
+PCI3 Bis(2-methoxyphenyl)

; + Mg / TH . | TECHRT,] i
2-Bromoanisole Reflux 0-Anisyl-MgBr Sl Ees Il
(Precursor) (Grignard Reagent)

Click to download full resolution via product page
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Figure 1: Synthetic pathway via Grignard reagent to ensure selective bis-substitution.

The Hemilabile 'Windshield Wiper' Effect
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Figure 2: The hemilabile mechanism allows the ligand to protect the metal center (Closed) and
open up for catalysis (Open).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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